Rupatadine
Overview
Description
Rupatadine is a second-generation antihistamine and platelet-activating factor antagonist used primarily to treat allergies such as allergic rhinitis and chronic urticaria . It is known for its non-sedating properties and long-acting effects, making it a preferred choice for managing allergy symptoms .
Mechanism of Action
Rupatadine is a selective histamine H1 receptor antagonist and platelet-activating factor (PAF) antagonist used to treat allergic rhinitis and chronic spontaneous urticaria .
Target of Action
This compound primarily targets the histamine H1 receptor and the platelet-activating factor (PAF) receptor . These receptors play a crucial role in mediating allergic responses.
Mode of Action
This compound acts as a dual antagonist for both the histamine H1 receptor and the PAF receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorrhea, itching, and swelling . PAF, produced from phospholipids cleaved by phospholipase A2, contributes to vascular leakage leading to rhinorrhea and nasal blockage . By blocking both the H1 and PAF receptors, this compound prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the PAF/NF-κB p65/TGF-β1 and Hedgehog/HIF-1α/VEGF pathways . These pathways are involved in inflammation and fibrosis, respectively . By suppressing these pathways, this compound exerts significant anti-fibrotic and anti-angiogenic effects .
Pharmacokinetics
This compound has several active metabolites such as desloratadine, 3-hydroxydesloratadine, 5-hydroxydesloratadine, and 6-hydroxydesloratadine . It is metabolized in the liver via CYP-mediated processes . The elimination half-life of this compound is approximately 5.9 hours . About 34.6% of this compound is excreted in urine, and 60.9% is excreted in feces .
Result of Action
This compound reduces allergic symptoms like urticaria, rhinorrhea, sneezing, and itching . It also amends oxidative stress, leading to the inhibition of PAF/NF-κB p65-induced inflammation, and subsequently, prevention of TGF-β1 elevation and HSCs activation .
Biochemical Analysis
Biochemical Properties
Rupatadine interacts with various enzymes, proteins, and other biomolecules in the body. It has a high affinity for the H1 histamine receptor, which it antagonizes to prevent the effects of histamine, a compound involved in allergic reactions. Additionally, this compound inhibits platelet-activating factor by binding to its receptor, thereby reducing inflammation. The interaction with these receptors is crucial for its therapeutic effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by blocking the H1 histamine receptor on the surface of cells, preventing histamine from binding and triggering allergic responses. This action helps reduce symptoms such as itching, swelling, and redness. This compound also affects cell signaling pathways by inhibiting platelet-activating factor, which can modulate gene expression and cellular metabolism, leading to reduced inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the H1 histamine receptor and the platelet-activating factor receptor. By antagonizing these receptors, this compound prevents the activation of downstream signaling pathways that lead to allergic and inflammatory responses. This includes the inhibition of enzyme activity and changes in gene expression that contribute to the therapeutic effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under normal conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound maintains its efficacy in reducing allergic symptoms and inflammation over extended periods, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces allergic symptoms without significant adverse effects. At higher doses, some toxic effects have been observed, including somnolence and dry mouth. These threshold effects highlight the importance of dosing in achieving the desired therapeutic outcomes while minimizing side effects .
Metabolic Pathways
This compound is metabolized primarily in the liver through the cytochrome P450 enzyme system. It interacts with various enzymes and cofactors involved in its metabolism, leading to the formation of active and inactive metabolites. These metabolic pathways are crucial for the elimination of this compound from the body and can influence its overall efficacy and safety .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, which facilitates its transport in the bloodstream. This compound is also taken up by cells through specific transporters, allowing it to reach its target receptors. The distribution of this compound within tissues is essential for its therapeutic effects, as it needs to reach the sites of allergic reactions and inflammation .
Subcellular Localization
The subcellular localization of this compound is primarily within the cell membrane, where it interacts with the H1 histamine receptor and the platelet-activating factor receptor. This localization is crucial for its activity, as it allows this compound to effectively block these receptors and prevent the activation of downstream signaling pathways. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rupatadine can be synthesized through several methods. One common method involves reducing a compound using sodium borohydride and boron trifluoride diethyl etherate, followed by hydrolysis and alkalization . The product is then extracted using an organic solvent and refined to obtain crystalline this compound . Another method involves reacting specific compounds under the action of sulfuryl fluoride to generate this compound .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is designed to ensure high yield and purity, making it suitable for commercial production . The product is typically obtained as a crystalline solid, which is stable and easy to store and transport .
Chemical Reactions Analysis
Types of Reactions: Rupatadine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include sodium borohydride, boron trifluoride diethyl etherate, and sulfuryl fluoride . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed: The major product formed from these reactions is this compound itself, which is then further processed to obtain its fumarate salt for medical use .
Scientific Research Applications
Rupatadine has a wide range of scientific research applications. In medicine, it is used to treat allergic rhinitis and chronic idiopathic urticaria . It has been shown to be effective in reducing symptoms such as sneezing, itching, and nasal congestion . In chemistry, this compound is studied for its unique chemical properties and reactions . It is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the human body .
Comparison with Similar Compounds
Rupatadine is similar to other second-generation antihistamines such as loratadine, cetirizine, and desloratadine . it is unique in its dual action as both a histamine H1 receptor antagonist and a platelet-activating factor antagonist . This dual action makes it more effective in treating allergic symptoms compared to other antihistamines that only target histamine receptors .
List of Similar Compounds:- Loratadine
- Cetirizine
- Desloratadine
- Levocabastine
- Terfenadine
This compound’s unique combination of antihistamine and anti-platelet-activating factor properties sets it apart from these similar compounds, offering a broader range of therapeutic effects .
Properties
IUPAC Name |
13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZYKBABMWJHDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166534 | |
Record name | Rupatadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rupatadine is a dual histamine H1 receptor and platelet activating (PAF) receptor antagonist. During allergic response mast cells undergo degranulation, releasing histamine and other substances. Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorhea, itching, and swelling. PAF is produced from phospholipids cleaved by phospholipase A2. It acts to produce vascular leakage which contributes to rhinorhea and nasal blockage. By blocking both the H1 receptor and PAF receptor, rupatidine prevents these mediators from exerting their effects and so reduces the severity of allergic symptoms. | |
Record name | Rupatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11614 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
158876-82-5 | |
Record name | Rupatadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158876-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rupatadine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158876825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rupatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11614 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rupatadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUPATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AE8M83G3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rupatadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240234 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194-201 | |
Record name | Rupatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11614 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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